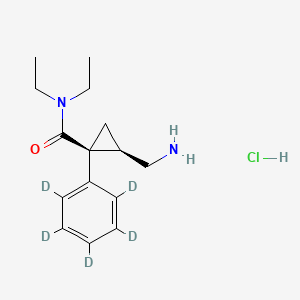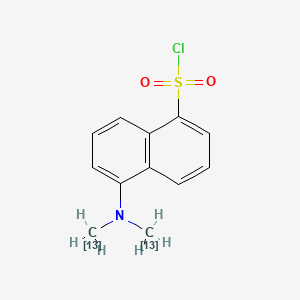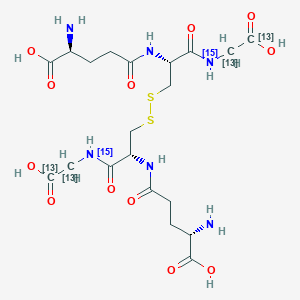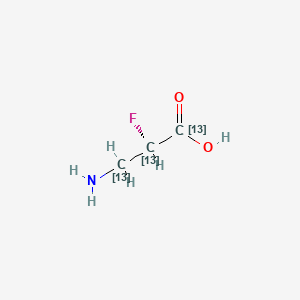
L-Norleucine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Norleucine-d9, also known as (2S)-2-Amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid, is a stable isotope-labeled amino acid. It is a deuterated form of L-Norleucine, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for various analytical and experimental purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Norleucine-d9 can be synthesized through multiple synthetic routes. One common method involves the deuteration of L-Norleucine using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research and pharmaceutical applications. The production typically involves the use of specialized equipment and controlled environments to maintain the integrity of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
L-Norleucine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Keto acids
Reduction: Amino alcohols
Substitution: Various substituted amino acids
Scientific Research Applications
L-Norleucine-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of amino acids.
Biology: Employed in metabolic studies to trace the incorporation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of amino acids in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
L-Norleucine-d9 exerts its effects primarily through its incorporation into proteins and peptides. The deuterium atoms in this compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its distribution and metabolism in biological systems. The molecular targets and pathways involved include various enzymes and transporters that facilitate the incorporation and utilization of amino acids .
Comparison with Similar Compounds
L-Norleucine-d9 is compared with other deuterated amino acids and non-deuterated L-Norleucine. Some similar compounds include:
L-Norleucine: The non-deuterated form of this compound, used in similar applications but without the stable isotope labeling.
L-Leucine-d10: Another deuterated amino acid used in metabolic studies.
L-Valine-d8: A deuterated form of L-Valine used in similar research applications.
This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in scientific research .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
LRQKBLKVPFOOQJ-PLJAHZBCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
